molecular formula C14H18BrClNNaO10 B11926862 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate

5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate

Cat. No.: B11926862
M. Wt: 498.64 g/mol
InChI Key: KSEGXDRRKCCCGG-BTCNKGGSSA-M
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Description

5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting β-glucuronidase activity, where it produces a blue color upon enzymatic hydrolysis . This compound is valuable in various scientific fields, including microbiology, molecular biology, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate typically involves the reaction of 5-bromo-4-chloro-3-indolyl with b-D-glucuronic acid under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the preparation of intermediate compounds, their subsequent reaction, and purification to achieve high purity levels. The final product is then crystallized and dried to obtain the trihydrate form .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This enzymatic reaction results in the cleavage of the glucuronide moiety, leading to the formation of a blue-colored product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of β-glucuronidase enzyme, a suitable buffer (such as phosphate buffer), and optimal pH conditions (usually around pH 7.0). The reaction is carried out at a controlled temperature to ensure efficient enzymatic activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is 5-Bromo-4-chloro-3-indolyl, which exhibits a blue color. This color change is used as an indicator of β-glucuronidase activity .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate involves its hydrolysis by the β-glucuronidase enzyme. The enzyme cleaves the glucuronide moiety, resulting in the release of 5-Bromo-4-chloro-3-indolyl, which then undergoes oxidation to form a blue-colored product. This color change is indicative of the presence and activity of β-glucuronidase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate is unique due to its high solubility in water and its ability to produce a distinct blue color upon hydrolysis. These properties make it particularly useful in various biochemical assays where clear and immediate visual results are required .

Properties

Molecular Formula

C14H18BrClNNaO10

Molecular Weight

498.64 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;trihydrate

InChI

InChI=1S/C14H13BrClNO7.Na.3H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;;;;/h1-3,9-12,14,17-20H,(H,21,22);;3*1H2/q;+1;;;/p-1/t9-,10-,11+,12-,14+;;;;/m0..../s1

InChI Key

KSEGXDRRKCCCGG-BTCNKGGSSA-M

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+]

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+]

Origin of Product

United States

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